
Benzimidazole, 6-chloro-4,5,7-tribromo-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 6-chloro-4,5,7-tribromo-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For instance, the reaction of ortho-phenylenediamine with formic acid or trimethyl orthoformate can yield benzimidazole derivatives .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole derivatives, including 6-chloro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, can undergo various chemical reactions such as:
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Bromine, chlorine, iodine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield polyhalogenated benzimidazole derivatives, while oxidation can produce benzimidazole N-oxides .
Scientific Research Applications
Benzimidazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets. For instance, they can inhibit enzymes or bind to receptors, disrupting normal cellular processes . The presence of halogen atoms and a trifluoromethyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated benzimidazole derivatives such as:
Uniqueness
The uniqueness of 6-chloro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole lies in its specific combination of halogen atoms and a trifluoromethyl group, which can significantly influence its chemical and biological properties .
Properties
CAS No. |
14689-60-2 |
|---|---|
Molecular Formula |
C8HBr3ClF3N2 |
Molecular Weight |
457.27 g/mol |
IUPAC Name |
4,5,7-tribromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr3ClF3N2/c9-1-2(10)5-6(3(11)4(1)12)17-7(16-5)8(13,14)15/h(H,16,17) |
InChI Key |
CHZJVQDAPMZVIA-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Cl)Br)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one](/img/structure/B13733640.png)
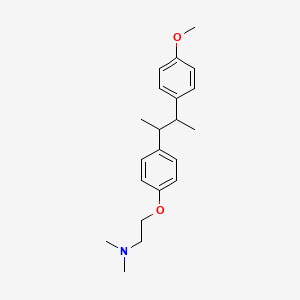
![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
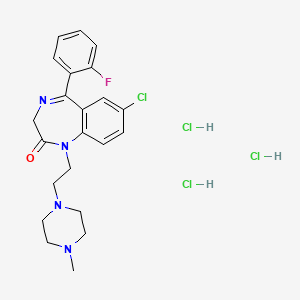
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)
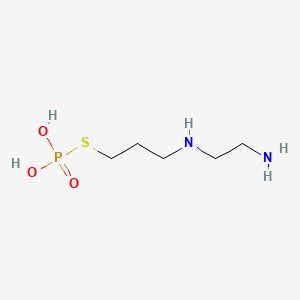
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)

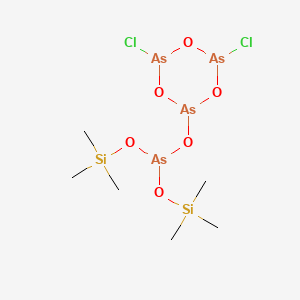

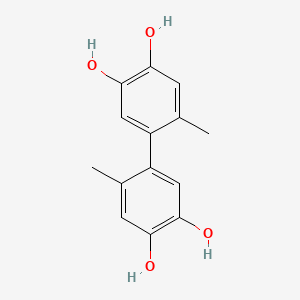

![3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one](/img/structure/B13733711.png)
![[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate](/img/structure/B13733712.png)
